molecular formula C13H14N2O4S2 B3011638 4-(Benzenesulfonamidomethyl)benzenesulfonamide CAS No. 91662-91-8

4-(Benzenesulfonamidomethyl)benzenesulfonamide

Cat. No. B3011638
CAS RN: 91662-91-8
M. Wt: 326.39
InChI Key: WXGMACVQSZVIDO-UHFFFAOYSA-N
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Description

4-(Benzenesulfonamidomethyl)benzenesulfonamide, also known as BSMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains two sulfonamide groups attached to a benzene ring. BSMB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Polymer-Supported Benzenesulfonamides in Chemical Transformations

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been pivotal in various chemical transformations. This includes facilitating unusual rearrangements to yield a spectrum of privileged scaffolds, showcasing the versatility of benzenesulfonamide derivatives in synthesizing complex molecular structures for research purposes (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibitory Effects

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides by microwave irradiation demonstrated their significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This highlights the potential of benzenesulfonamide derivatives in the development of inhibitors for enzymes involved in various physiological processes, contributing to the understanding of enzyme function and inhibition (Gul et al., 2016).

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibited high singlet oxygen quantum yield. Such derivatives show promise as Type II photosensitizers for cancer treatment in photodynamic therapy, indicating the role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Metastasis in Breast Cancer

Ureido-substituted benzenesulfonamides have shown excellent inhibition of human carbonic anhydrases, including tumor-associated enzymes. One particular derivative significantly inhibited the formation of metastases by 4T1 mammary tumor cells, offering a novel approach to antimetastatic drug development (Pacchiano et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-(Benzenesulfonamidomethyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting the activity of Carbonic Anhydrase 2, this compound can disrupt these processes, potentially leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context in which it is used. Given its mechanism of action, the compound could potentially be used to modulate pH and fluid balance in various tissues and organs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues

properties

IUPAC Name

4-(benzenesulfonamidomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGMACVQSZVIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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